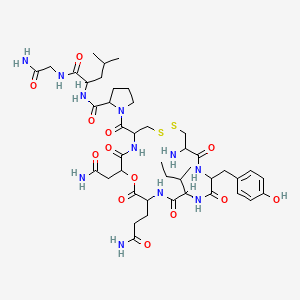![molecular formula C21H38ClO2P B14422821 Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride CAS No. 85517-71-1](/img/no-structure.png)
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride is a phosphonium salt with a unique structure that includes a tributylphosphonium cation and a chloride anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride typically involves the reaction of tributylphosphine with a suitable benzyl halide, such as 3,4-dimethoxybenzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent like dichloromethane or toluene. The reaction conditions may include heating to facilitate the reaction and the use of a base to neutralize any acidic by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Substitution: The chloride anion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Tributyl[(3,4-dimethoxyphenyl)methyl]phosphine oxide.
Reduction: Tributyl[(3,4-dimethoxyphenyl)methyl]phosphine.
Substitution: Tributyl[(3,4-dimethoxyphenyl)methyl]phosphonium hydroxide or alkoxide.
Wissenschaftliche Forschungsanwendungen
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride involves its interaction with molecular targets through its phosphonium center. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The molecular pathways involved may include the formation of reactive intermediates that can participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(methyl)phosphonium chloride
- Tributyl(ethyl)phosphonium chloride
- Tributyl(phenyl)phosphonium chloride
Uniqueness
Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar phosphonium salts and contributes to its specific applications and potential benefits .
Eigenschaften
| 85517-71-1 | |
Molekularformel |
C21H38ClO2P |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
tributyl-[(3,4-dimethoxyphenyl)methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H38O2P.ClH/c1-6-9-14-24(15-10-7-2,16-11-8-3)18-19-12-13-20(22-4)21(17-19)23-5;/h12-13,17H,6-11,14-16,18H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BGCDRFNYMWRGDO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC(=C(C=C1)OC)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[5-(1,3-Dithiolan-2-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14422786.png)




